3-Ethyl-2-methyl-2-pentene
Overview
Description
2-Methyl-3-ethyl-2-pentene is an organic compound with the molecular formula C8H16. It is a branched alkene, characterized by the presence of a double bond between the second and third carbon atoms in its structure. This compound is also known by other names such as 3-Ethyl-2-methyl-2-pentene and 3-Ethyl-2-methylpent-2-ene .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-3-ethyl-2-pentene can be synthesized through various methods. One common approach involves the trimerization of ethylene to produce a stream containing 2-ethyl-1-butene, which is then etherified, separated, and decomposed to yield 2-Methyl-3-ethyl-2-pentene .
Industrial Production Methods: In industrial settings, the production of 2-Methyl-3-ethyl-2-pentene often involves the codimerization of ethylene with n-butenes over a supported sodium or potassium metal catalyst. This method ensures the production of the desired compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-ethyl-2-pentene, being an alkene, undergoes various types of reactions including:
Oxidation: This compound can be oxidized to form epoxides and diols.
Hydrogenation: The compound can be hydrogenated to form the corresponding alkane.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids, osmium tetroxide.
Hydration: Water, mercuric acetate.
Hydrogenation: Hydrogen gas, palladium or platinum catalysts.
Major Products Formed:
Oxidation: Epoxides, diols.
Hydration: Alcohols.
Hydrogenation: Alkanes.
Scientific Research Applications
2-Methyl-3-ethyl-2-pentene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Methyl-3-ethyl-2-pentene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the electrophilic oxygen atom of the peroxycarboxylic acid reacts with the nucleophilic carbon-carbon double bond, leading to the formation of an oxacyclopropane ring . The compound’s reactivity is primarily due to the presence of the double bond, which serves as a site for electrophilic addition reactions.
Comparison with Similar Compounds
- 2-Methyl-2-pentene
- 3-Ethyl-2-pentene
- 2,3-Dimethyl-2-butene
Comparison: 2-Methyl-3-ethyl-2-pentene is unique due to its specific branching and the position of the double bond. Compared to 2-Methyl-2-pentene, it has an additional ethyl group, which influences its physical and chemical properties. Similarly, 3-Ethyl-2-pentene differs in the position of the double bond, affecting its reactivity and applications .
Properties
IUPAC Name |
3-ethyl-2-methylpent-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-8(6-2)7(3)4/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYUGAXHZSQHMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C)C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173482 | |
Record name | 2-Methyl-3-ethyl-2-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-67-7 | |
Record name | 3-Ethyl-2-methyl-2-pentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19780-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-ethyl-2-pentene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3-ethyl-2-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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